Nod-IN-1

Description

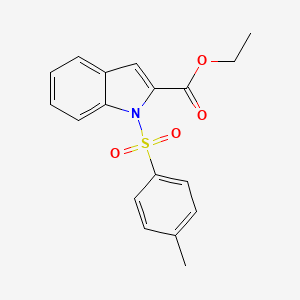

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 1-(4-methylphenyl)sulfonylindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-3-23-18(20)17-12-14-6-4-5-7-16(14)19(17)24(21,22)15-10-8-13(2)9-11-15/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMOGUKIYRAILM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nod-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nod-IN-1 is a potent, mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system.[1][2] These receptors play a crucial role in detecting bacterial peptidoglycan fragments, initiating a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.[3] Dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the mechanism of action of Nod-IN-1, including its molecular targets, effects on signaling pathways, and quantitative efficacy. Detailed experimental protocols for key assays and visualizations of the underlying biological processes are also presented to aid researchers in the study and development of NOD-pathway modulators.

Core Mechanism of Action

Nod-IN-1 exerts its inhibitory effects by targeting both NOD1 and NOD2, thereby blocking the downstream inflammatory signaling cascade. Upon recognition of their respective ligands—diaminopimelic acid (DAP) for NOD1 and muramyl dipeptide (MDP) for NOD2—these receptors undergo a conformational change, leading to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).[4] This interaction is mediated by the caspase activation and recruitment domains (CARD) present in both NOD proteins and RIPK2.

The recruitment of RIPK2 is a critical step that initiates a series of downstream events, including the activation of the TAK1 (Transforming growth factor-β-activated kinase 1) and IKK (IκB kinase) complexes.[5][6][7] This ultimately leads to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8).[3][8] Nod-IN-1, by inhibiting NOD1 and NOD2, prevents the initial signal transduction, thereby suppressing the inflammatory response.

Quantitative Data

The inhibitory potency of Nod-IN-1 has been characterized in various cellular assays. The following table summarizes the key quantitative data available for Nod-IN-1.

| Parameter | Target | Value | Cell Line/Assay System | Reference(s) |

| IC50 | NOD1 | 5.74 µM | Not specified | [1][2] |

| IC50 | NOD2 | 6.45 µM | Not specified | [1][2] |

Note: Specific Ki (inhibition constant) and Kd (dissociation constant) values for the direct binding of Nod-IN-1 to NOD1 or NOD2 are not widely reported in the available literature. The IC50 values represent the concentration of Nod-IN-1 required to inhibit 50% of the NOD1/2-mediated cellular response.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of Nod-IN-1 and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

Caption: NOD1/NOD2 signaling pathway and the inhibitory action of Nod-IN-1.

Caption: High-throughput screening workflow for identifying NOD inhibitors.

Caption: Workflow for assessing Nod-IN-1's effect on RIPK2 ubiquitination.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and to determine the inhibitory effect of compounds like Nod-IN-1.[9][10]

Materials:

-

HEK293T cells

-

Expression plasmids for human NOD1 or NOD2

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS and antibiotics

-

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

-

Nod-IN-1

-

96-well white, clear-bottom tissue culture plates

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium and incubate overnight.

-

Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the transfected cells for 24-48 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of Nod-IN-1 (or vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 100 ng/mL C12-iE-DAP for NOD1 or 100 ng/mL L18-MDP for NOD2) for 6-8 hours.

-

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the luciferase assay kit manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each concentration of Nod-IN-1 relative to the vehicle-treated, agonist-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.

IL-8 Secretion ELISA

This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells in response to NOD1/2 activation and the inhibitory effect of Nod-IN-1.[1][11][12][13][14]

Materials:

-

THP-1 cells (or other relevant cell line, e.g., HCT116)

-

RPMI-1640 with 10% FBS and antibiotics

-

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., MDP)

-

Nod-IN-1

-

96-well tissue culture plates

-

Human IL-8 ELISA kit

-

Microplate reader

Protocol:

-

Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.

-

Compound Treatment: Pre-treat the cells with various concentrations of Nod-IN-1 (or vehicle control) for 1 hour.

-

Stimulation: Stimulate the cells with the appropriate NOD agonist (e.g., 10 µg/mL C12-iE-DAP or 10 µg/mL MDP) for 24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

ELISA Procedure: Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody for human IL-8.

-

Adding the cell culture supernatants and standards to the wells.

-

Incubating to allow IL-8 to bind to the capture antibody.

-

Washing the wells.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Washing the wells.

-

Adding a substrate that is converted by the enzyme to a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis: Generate a standard curve using the absorbance values of the known IL-8 standards. Use the standard curve to determine the concentration of IL-8 in each sample. Calculate the percentage of inhibition for each concentration of Nod-IN-1 relative to the vehicle-treated, agonist-stimulated control and determine the IC50 value.

Cell-Based RIPK2 Ubiquitination Assay

This assay is used to assess the effect of Nod-IN-1 on the ubiquitination of RIPK2, a key post-translational modification required for downstream signaling.[4][15][16][17]

Materials:

-

THP-1 or HEK293T cells

-

Expression plasmid for His- or FLAG-tagged ubiquitin (optional, for enhanced detection)

-

NOD2 agonist (e.g., L18-MDP)

-

Nod-IN-1

-

Proteasome inhibitor (e.g., MG132)

-

Lysis buffer (containing deubiquitinase inhibitors)

-

Anti-RIPK2 antibody

-

Anti-ubiquitin antibody (or anti-His/FLAG antibody if using tagged ubiquitin)

-

Protein A/G agarose beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Cell Culture and Transfection (if applicable): Culture THP-1 or HEK293T cells. If desired, transfect cells with a plasmid encoding tagged ubiquitin.

-

Compound Treatment: Pre-treat the cells with Nod-IN-1 (or vehicle control) for 1 hour. It is also recommended to treat with a proteasome inhibitor like MG132 for a few hours prior to lysis to allow for accumulation of ubiquitinated proteins.

-

Stimulation: Stimulate the cells with a NOD2 agonist (e.g., 200 ng/mL L18-MDP) for 30-60 minutes.

-

Cell Lysis: Lyse the cells in a buffer containing detergents and inhibitors of proteases and deubiquitinases.

-

Immunoprecipitation: Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C. Add Protein A/G agarose beads to pull down the RIPK2-antibody complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunodetection: Probe the membrane with an anti-ubiquitin (or anti-tag) antibody to detect ubiquitinated RIPK2. Re-probe the membrane with an anti-RIPK2 antibody to confirm equal loading of immunoprecipitated RIPK2.

-

Data Analysis: Compare the intensity of the ubiquitin signal in the Nod-IN-1-treated samples to the vehicle-treated controls to determine the effect of the inhibitor on RIPK2 ubiquitination.

Conclusion

Nod-IN-1 is a valuable research tool for investigating the roles of NOD1 and NOD2 in health and disease. Its mechanism of action involves the dual inhibition of these intracellular sensors, leading to the suppression of the downstream RIPK2-mediated NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of targeting the NOD signaling cascade in various inflammatory conditions. The accompanying visualizations aim to provide a clear conceptual framework for the complex molecular interactions and experimental workflows involved in the study of Nod-IN-1.

References

- 1. stemcell.com [stemcell.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An unexpected twist to the activation of IKKβ: TAK1 primes IKKβ for activation by autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TAK1 is critical for IkappaB kinase-mediated activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 11. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. bdbiosciences.com [bdbiosciences.com]

- 13. ptglab.com [ptglab.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. Deubiquitination of RIPK2 by OTUB2 augments NOD2 signalling and protective effects in intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. embopress.org [embopress.org]

- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

Nod-IN-1: A Technical Guide to its Core Inhibitory Function on NOD1 and NOD2 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nod-IN-1 is a synthetic small molecule that functions as a mixed inhibitor of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2, two key intracellular pattern recognition receptors of the innate immune system. By targeting the NOD1/2 signaling pathways, Nod-IN-1 effectively modulates downstream inflammatory responses. This technical guide provides an in-depth overview of the core function of Nod-IN-1, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel anti-inflammatory therapeutics.

Introduction to NOD1/NOD2 Signaling

The innate immune system provides the first line of defense against invading pathogens. NOD1 and NOD2 are crucial cytosolic sensors that recognize specific peptidoglycan (PGN) motifs derived from bacterial cell walls. NOD1 is primarily activated by γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in both Gram-positive and Gram-negative bacteria[1][2].

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerize. This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) via homotypic CARD-CARD interactions[3][4]. The formation of this "nodosome" complex is a critical step that initiates downstream signaling cascades, primarily activating the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) pathways[5][6][7][8][9]. The activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, such as Interleukin-8 (IL-8), which are essential for orchestrating an inflammatory response[10][11].

Nod-IN-1: Mechanism of Action

Nod-IN-1 acts as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways. Its mechanism of action is centered on the disruption of the downstream signaling events that follow NOD1/2 activation. While the precise molecular binding site of Nod-IN-1 is not extensively detailed in the provided search results, its functional effect is the suppression of NF-κB activation and subsequent inflammatory cytokine production. It is important to note that while some inhibitors target RIPK2 directly, the specific interaction of Nod-IN-1 with components of the nodosome requires further elucidation.

Quantitative Inhibitory Data

The inhibitory potency of Nod-IN-1 has been quantified in various cell-based assays. The half-maximal inhibitory concentration (IC50) values demonstrate its activity against both NOD1 and NOD2.

| Inhibitor | Target | Assay Type | IC50 Value (µM) | Reference |

| Nod-IN-1 | NOD1 | Cell-based | 5.74 | [12][13] |

| Nod-IN-1 | NOD2 | Cell-based | 6.45 | [12][13] |

Signaling Pathway and Inhibition Model

The following diagram illustrates the canonical NOD1/NOD2 signaling pathway and the proposed point of inhibition by Nod-IN-1.

Experimental Protocols

The characterization of Nod-IN-1's inhibitory function relies on robust and reproducible in vitro assays. Below are detailed protocols for two key experiments commonly used to assess the activity of NOD1/2 inhibitors.

NF-κB Luciferase Reporter Assay

This cell-based assay is a widely used method to quantify the activation of the NF-κB pathway. It utilizes a reporter gene system where the expression of luciferase is driven by an NF-κB responsive promoter. Inhibition of the NOD1/2 pathway by a compound like Nod-IN-1 will result in a dose-dependent decrease in luciferase activity.

Materials:

-

HEK293T cells

-

Plasmids:

-

NF-κB-luciferase reporter plasmid

-

Constitutively active Renilla luciferase plasmid (for normalization)

-

Human NOD1 or NOD2 expression plasmid

-

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Opti-MEM

-

Transfection reagent (e.g., Lipofectamine)

-

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

-

Nod-IN-1

-

Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)

-

White, clear-bottom 96-well plates

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2-5 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Transfection:

-

Prepare a DNA master mix in Opti-MEM containing the NF-κB-luciferase reporter plasmid, the Renilla luciferase plasmid, and either the NOD1 or NOD2 expression plasmid.

-

Add the transfection reagent to the DNA master mix, incubate according to the manufacturer's instructions to allow complex formation.

-

Add the transfection mix to the cells and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of Nod-IN-1 in assay medium (e.g., DMEM with 1% FBS).

-

Remove the transfection medium from the cells and add 50 µL of the Nod-IN-1 dilutions to the appropriate wells.

-

Incubate for 1 hour at 37°C.

-

-

Agonist Stimulation:

-

Prepare the NOD1 or NOD2 agonist at 2x the final desired concentration in assay medium.

-

Add 50 µL of the agonist solution to the wells containing Nod-IN-1. Include a vehicle control (e.g., DMSO).

-

Incubate for 6-8 hours at 37°C.

-

-

Luciferase Measurement:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's protocol.

-

Measure the firefly and Renilla luciferase luminescence using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Calculate the percentage of inhibition for each concentration of Nod-IN-1 relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of Nod-IN-1 to determine the IC50 value.

-

IL-8 Secretion Assay (ELISA)

This assay measures the amount of the pro-inflammatory chemokine IL-8 secreted by cells following stimulation of the NOD1/2 pathway. A reduction in IL-8 secretion in the presence of an inhibitor is indicative of its potency.

Materials:

-

Human cell line endogenously expressing NOD1 and NOD2 (e.g., HCT116 or THP-1)

-

RPMI 1640 medium with 10% FBS

-

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

-

Nod-IN-1

-

Human IL-8 ELISA kit

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells (e.g., HCT116) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Nod-IN-1 in the appropriate cell culture medium.

-

Aspirate the old medium and add the diluted Nod-IN-1 to the cells.

-

Incubate for 1 hour at 37°C.

-

-

Agonist Stimulation:

-

Add the NOD1 or NOD2 agonist to the wells at a final concentration known to induce a robust IL-8 response.

-

Incubate for 24 hours at 37°C.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatant for IL-8 measurement.

-

-

ELISA Procedure:

-

Perform the IL-8 ELISA according to the manufacturer's instructions[14][15][16][17]. This typically involves:

-

Coating a 96-well plate with a capture antibody for human IL-8.

-

Blocking the plate to prevent non-specific binding.

-

Adding the collected cell culture supernatants and a standard curve of recombinant human IL-8.

-

Incubating and washing the plate.

-

Adding a detection antibody conjugated to an enzyme (e.g., HRP).

-

Incubating and washing the plate.

-

Adding a substrate that is converted by the enzyme to produce a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of IL-8 in the cell culture supernatants by interpolating from the standard curve.

-

Calculate the percentage of inhibition of IL-8 secretion for each concentration of Nod-IN-1.

-

Plot the percentage of inhibition against the log concentration of Nod-IN-1 to determine the IC50 value.

-

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel NOD1/NOD2 inhibitor.

Conclusion

Nod-IN-1 serves as a valuable chemical tool for the investigation of NOD1 and NOD2 signaling in various physiological and pathological contexts. Its ability to inhibit both receptors provides a means to probe the combined roles of these pathways in inflammatory processes. The experimental protocols and workflows detailed in this guide offer a robust framework for the characterization of Nod-IN-1 and other novel inhibitors of the NOD-like receptor family. Further studies to elucidate the precise molecular interactions of Nod-IN-1 with the signaling complex and its in vivo efficacy will be crucial for its potential development as a therapeutic agent for inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. NOD1 and NOD2: beyond peptidoglycan sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Activation of NOD1 and NOD2 in the development of liver injury and cancer [frontiersin.org]

- 4. NOD1 and NOD2: Essential Monitoring Partners in the Innate Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 10. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. raybiotech.com [raybiotech.com]

- 15. file.elabscience.com [file.elabscience.com]

- 16. denovobiolabs.com [denovobiolabs.com]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Cellular Target of Nod-IN-1

This technical guide provides a comprehensive overview of the cellular target of Nod-IN-1, a known inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway. This document details the mechanism of action, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Nod-IN-1 and its Cellular Targets

Nod-IN-1 is a potent mixed inhibitor of the nucleotide-binding oligomerization domain (NOD)-like receptors, specifically NOD1 and NOD2 .[1][2][3] These proteins are intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system by recognizing specific components of bacterial peptidoglycan.[4][5]

-

NOD1 recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the peptidoglycan of Gram-negative bacteria.[4][5]

-

NOD2 recognizes muramyl dipeptide (MDP), a conserved motif present in the peptidoglycan of both Gram-positive and Gram-negative bacteria.[6]

Upon recognition of their respective ligands, NOD1 and NOD2 initiate a signaling cascade that leads to the production of pro-inflammatory cytokines and other immune mediators.[6][7] By inhibiting both NOD1 and NOD2, Nod-IN-1 can effectively modulate these inflammatory responses.

Mechanism of Action

The activation of NOD1 and NOD2 by their respective ligands triggers a conformational change and oligomerization of the receptor. This oligomerization facilitates the recruitment of the downstream serine/threonine kinase, Receptor-Interacting Protein Kinase 2 (RIPK2) , through a homotypic interaction between their respective caspase recruitment domains (CARD).[4][8][9][10]

The formation of the NOD-RIPK2 signaling complex, sometimes referred to as the "NODosome," is a critical step in the pathway.[11] Upon recruitment, RIPK2 is activated and undergoes polyubiquitination, which serves as a scaffold to recruit further downstream signaling components.[10][12][13] This leads to the activation of two major signaling pathways:

-

Nuclear Factor-kappa B (NF-κB) Pathway: Activated RIPK2 recruits and activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκB).[10] This phosphorylation targets IκB for degradation, allowing the NF-κB transcription factor to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines such as IL-6, TNF-α, and IL-1β.[12][14][15]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The activated RIPK2 complex also leads to the activation of MAPKs, such as p38, JNK, and ERK.[6][14] These kinases, in turn, activate other transcription factors like AP-1, which also contribute to the inflammatory response.[6]

Nod-IN-1, as an inhibitor of NOD1 and NOD2, is presumed to act by preventing the initial activation and/or conformational changes in these receptors, thereby blocking the recruitment of RIPK2 and the subsequent downstream signaling events.

Quantitative Data

The inhibitory activity of Nod-IN-1 on its cellular targets has been quantified, primarily through cell-based assays measuring the inhibition of downstream signaling events.

| Compound | Target | Assay Type | IC50 (μM) | Reference |

| Nod-IN-1 | NOD1 | NF-κB Reporter Assay | 5.74 | [1][2][3] |

| Nod-IN-1 | NOD2 | NF-κB Reporter Assay | 6.45 | [1][2][3] |

Signaling Pathway Diagram

The following diagram illustrates the NOD1/NOD2 signaling pathway that is inhibited by Nod-IN-1.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Nod-IN-1.

This assay is used to quantify the activation of the NF-κB signaling pathway in response to NOD1/2 stimulation and its inhibition by Nod-IN-1.

Objective: To determine the IC50 of Nod-IN-1 for the inhibition of NOD1- and NOD2-mediated NF-κB activation.

Materials:

-

HEK293T cells

-

Expression plasmids for human NOD1 or NOD2

-

NF-κB luciferase reporter plasmid (e.g., pGL4.32[luc2P/NF-κB-RE/Hygro])

-

Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

DMEM with 10% FBS

-

NOD1 ligand: C12-iE-DAP

-

NOD2 ligand: L18-MDP

-

Nod-IN-1

-

Luciferase assay system (e.g., Dual-Glo Luciferase Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Co-transfect the cells with the NOD1 or NOD2 expression plasmid, the NF-κB luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Incubation: Incubate the transfected cells for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Nod-IN-1 in cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Nod-IN-1 or vehicle control (DMSO). Incubate for 1 hour.

-

Ligand Stimulation: Add the NOD1 ligand (C12-iE-DAP, final concentration 100 ng/mL) or NOD2 ligand (L18-MDP, final concentration 100 ng/mL) to the respective wells.

-

Incubation: Incubate the plates for 6-8 hours at 37°C in a CO2 incubator.

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the Nod-IN-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay measures the production and secretion of pro-inflammatory cytokines, which are downstream products of NOD1/2 signaling.

Objective: To confirm that Nod-IN-1 inhibits the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in response to NOD1/2 activation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1)

-

RPMI-1640 with 10% FBS

-

NOD1 ligand: iE-DAP

-

NOD2 ligand: MDP

-

Nod-IN-1

-

ELISA kits for human IL-6 and TNF-α

-

Microplate reader

Procedure:

-

Cell Seeding: Seed PBMCs or THP-1 cells (differentiated with PMA if necessary) in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with various concentrations of Nod-IN-1 or vehicle control for 1 hour.

-

Ligand Stimulation: Stimulate the cells with iE-DAP (for NOD1) or MDP (for NOD2) for 16-24 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

-

ELISA: Perform the ELISA for the desired cytokines (e.g., IL-6, TNF-α) according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve from the cytokine standards. Determine the concentration of the cytokine in each sample from the standard curve. Plot the cytokine concentration against the Nod-IN-1 concentration to assess the inhibitory effect.

CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular context.[16][17] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[16][17]

Objective: To demonstrate target engagement of Nod-IN-1 with NOD1 and NOD2 in intact cells.

Materials:

-

Cells endogenously expressing or overexpressing NOD1 or NOD2

-

Nod-IN-1

-

PBS and protease inhibitors

-

PCR thermocycler or heating block

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Primary antibodies against NOD1 and NOD2

-

Secondary HRP-conjugated antibody

-

Chemiluminescence detection system

Procedure:

-

Cell Treatment: Treat the cells with Nod-IN-1 or vehicle control at a desired concentration for a specified time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler.

-

Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

Sample Preparation: Collect the supernatants containing the soluble proteins and prepare them for SDS-PAGE.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies specific for NOD1 or NOD2.

-

Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and Nod-IN-1-treated samples. Plot the percentage of soluble protein against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of Nod-IN-1 indicates target engagement.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

Nod-IN-1 is a dual inhibitor of the intracellular innate immune receptors NOD1 and NOD2. Its mechanism of action involves the disruption of the initial steps of the NOD signaling pathway, thereby preventing the recruitment of RIPK2 and the subsequent activation of NF-κB and MAPK signaling cascades. This leads to a reduction in the production of pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate Nod-IN-1 and other modulators of the NOD-like receptor pathway. The provided diagrams serve as visual aids to understand the complex signaling network and experimental procedures involved in this area of research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. NOD1 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. The Role of Intracellular Receptor NODs for Cytokine Production by Macrophages Infected with Mycobacterium leprae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The role of nucleotide-binding oligomerization domain 1 during cytokine production by macrophages in response to Mycobacterium tuberculosis infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A critical role of RICK/RIP2 polyubiquitination in Nod-induced NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. embopress.org [embopress.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Nod1 Is an Essential Signal Transducer in Intestinal Epithelial Cells Infected with Bacteria That Avoid Recognition by Toll-Like Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. news-medical.net [news-medical.net]

A Technical Guide to Nod-IN-1 and the NOD1/NOD2 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, are critical intracellular pattern recognition receptors (PRRs) of the innate immune system.[1][2] They play a pivotal role in detecting bacterial peptidoglycan (PGN) fragments in the host cell cytosol, initiating signaling cascades that lead to inflammatory and antimicrobial responses.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. This guide provides an in-depth overview of the NOD1/NOD2 signaling pathway and introduces Nod-IN-1, a potent dual inhibitor of both receptors. We will detail the molecular mechanisms, present quantitative data on inhibitor activity, provide comprehensive experimental protocols for studying the pathway, and visualize key processes using detailed diagrams.

The NOD1/NOD2 Signaling Pathway: An Overview

NOD1 and NOD2 are members of the NOD-like receptor (NLR) family and function as cytosolic sensors for bacterial components.[1][3] While NOD1 is ubiquitously expressed, the expression of NOD2 is more restricted, primarily found in immune cells like monocytes, macrophages, and dendritic cells, as well as intestinal Paneth cells.[4]

These receptors recognize specific motifs within bacterial peptidoglycan:

-

NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component found predominantly in the PGN of Gram-negative bacteria and certain Gram-positive bacteria.[1][5]

-

NOD2 detects muramyl dipeptide (MDP), a conserved motif present in the PGN of nearly all Gram-positive and Gram-negative bacteria.[5][6]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change, leading to self-oligomerization.[7] This activation initiates a downstream signaling cascade that is crucial for mounting an effective innate immune response.

Molecular Mechanism of NOD1/NOD2 Signaling

The activation of NOD1 and NOD2 converges on a common signaling pathway that culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs).[6][8] The central adaptor protein in this cascade is the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2).

The key steps are as follows:

-

Ligand Recognition and Oligomerization: In their inactive state, NOD1 and NOD2 are monomers.[7] Binding of their respective ligands (iE-DAP or MDP) to the leucine-rich repeat (LRR) domain induces a conformational change.[9]

-

RIPK2 Recruitment: The activated NOD proteins oligomerize and recruit RIPK2 through homotypic interactions between their caspase activation and recruitment domains (CARDs).[1][4]

-

Signal Complex Formation: The recruitment of RIPK2 leads to its ubiquitination, which is a critical step for the formation of a larger signaling complex, often called the "nodosome".[9][10] This complex recruits other key proteins, including the TAK1 kinase complex.[1][7]

-

Activation of NF-κB and MAPKs: The TAK1 complex activates both the IκB kinase (IKK) complex and the MAPK pathways (including p38, JNK, and ERK).[1][7]

-

Transcriptional Response: Activation of the IKK complex leads to the degradation of IκB proteins, allowing NF-κB to translocate to the nucleus. Both NF-κB and activated MAPKs (like AP-1) drive the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6, IL-1β) and antimicrobial peptides.[11]

Nod-IN-1: A Dual Inhibitor of the NOD1/NOD2 Pathway

Nod-IN-1 is a small molecule compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12][13] It serves as a valuable chemical probe for investigating the physiological and pathological roles of NOD receptor activation. Unlike more selective inhibitors, its dual activity allows for the broad suppression of inflammatory responses mediated by both NOD1 and NOD2.[12] The western blotting has shown that Nod-IN-1 can decrease the protein levels of NLRP3, caspase-1, GSDMD, IL-1β, and IL-18.[12]

Quantitative Analysis of Inhibitor Activity

The potency of Nod-IN-1 and other relevant inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the response (e.g., NF-κB activation or cytokine production) by 50%.

| Inhibitor | Target(s) | IC50 (NOD1) | IC50 (NOD2) | IC50 (RIPK2) | Key Characteristics | Reference(s) |

| Nod-IN-1 | NOD1 / NOD2 | 5.74 µM | 6.45 µM | - | Potent mixed inhibitor with balanced activity. | [12][13][14] |

| Noditinib-1 (ML130) | NOD1 | 0.56 µM | ~20 µM | - | Potent and selective NOD1 inhibitor (>35-fold selectivity over NOD2). | [15] |

| Ponatinib | RIPK2 (and others) | - | - | 6.7 nM | A potent Type II kinase inhibitor that blocks RIPK2. | [5][16] |

| GSK2983559 | RIPK2 | 4 nM (IL-8) | 13 nM (TNF-α) | - | Potent RIPK2 inhibitor evaluated in clinical trials. | [5] |

| NOD1/2-IN-1 | NOD1 / NOD2 | 18 nM | 170 nM | - | Potent dual inhibitor targeting NOD1/2 pathways. | [13] |

| NOD1-RIPK2-IN-1 | NOD1 / RIPK2 | 42 nM | - | 1.52 nM | Dual inhibitor of NOD1 signaling and RIPK2 kinase activity. | [17] |

Note: IC50 values can vary based on the specific assay conditions. Values for GSK2983559 are reported from cellular assays measuring cytokine inhibition.

Experimental Protocols for Studying NOD1/NOD2 Inhibition

Validating the activity of inhibitors like Nod-IN-1 requires robust and reproducible cellular assays. Below are detailed protocols for key experiments used in the characterization of NOD pathway modulators.

Protocol 1: NF-κB Activation Reporter Assay

This assay measures the activation of the NF-κB pathway downstream of NOD1/NOD2 activation. It commonly uses a stable cell line (e.g., HEK293) expressing the relevant NOD receptor and a reporter gene (e.g., Secreted Embryonic Alkaline Phosphatase - SEAP, or Luciferase) under the control of an NF-κB-inducible promoter.[18][19][20]

Materials:

-

HEK-Blue™ hNOD1 or hNOD2 cells (InvivoGen)

-

HEK-Blue™ Detection Medium (InvivoGen)

-

NOD1 agonist (e.g., C12-iE-DAP) or NOD2 agonist (e.g., L18-MDP)

-

Nod-IN-1 or other test compounds

-

Sterile, flat-bottom 96-well plates

-

Phosphate-Buffered Saline (PBS)

-

Complete growth medium (e.g., DMEM, 10% FBS, Penicillin/Streptomycin)

Methodology:

-

Cell Seeding:

-

Harvest HEK-Blue™ cells and resuspend in fresh growth medium.

-

Seed 5 x 10⁴ cells per well (in 100 µL) into a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

-

-

Compound Treatment:

-

Prepare serial dilutions of Nod-IN-1 in growth medium.

-

Remove the old medium from the cells and add 90 µL of medium containing the desired concentration of Nod-IN-1. Include a vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate the plate for 1 hour at 37°C.

-

-

Agonist Stimulation:

-

Prepare NOD1 or NOD2 agonist at 10X the final desired concentration.

-

Add 10 µL of the 10X agonist solution to the appropriate wells. Include an unstimulated control well.

-

Incubate for 16-24 hours at 37°C, 5% CO₂.

-

-

Signal Detection (SEAP):

-

Add 180 µL of HEK-Blue™ Detection medium to a new 96-well plate.

-

Transfer 20 µL of supernatant from the stimulated cell plate to the plate containing the detection medium.

-

Incubate at 37°C for 1-3 hours.

-

Measure the absorbance at 620-655 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the background reading (unstimulated control) from all values.

-

Calculate the percentage of inhibition relative to the agonist-only control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Cytokine Production Measurement by ELISA

This protocol quantifies the secretion of pro-inflammatory cytokines (e.g., IL-8, TNF-α) from immune cells, such as human THP-1 monocytes or primary macrophages, in response to NOD activation.

Materials:

-

THP-1 cells or bone marrow-derived macrophages (BMDMs)

-

NOD1/NOD2 agonists

-

Nod-IN-1 or other test compounds

-

RPMI-1640 medium with 10% FBS

-

Human IL-8 or TNF-α ELISA kit (e.g., R&D Systems, BD Biosciences)

-

96-well plates

Methodology:

-

Cell Seeding: Seed THP-1 cells or BMDMs in a 96-well plate at a density of 1 x 10⁵ cells per well in 180 µL of medium. For THP-1 cells, differentiate into macrophage-like cells with PMA (phorbol 12-myristate 13-acetate) for 48 hours if required, followed by a rest period.

-

Inhibitor and Agonist Treatment:

-

Add 10 µL of 20X test inhibitor solution to each well and pre-incubate for 1 hour.

-

Add 10 µL of 20X NOD agonist to stimulate the cells.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

ELISA Procedure:

-

Perform the ELISA according to the manufacturer's protocol.

-

Briefly, coat an ELISA plate with capture antibody, block the plate, add cell supernatants and standards, add detection antibody, add substrate (e.g., TMB), and stop the reaction.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Data Analysis: Calculate the cytokine concentration in each sample based on the standard curve. Determine the IC50 of the inhibitor as described in Protocol 4.1.

Protocol 3: Cell Viability (Cytotoxicity) Assay

It is crucial to ensure that the observed inhibition is not due to compound-induced cell death. The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[12]

Materials:

-

Cells and compounds prepared as in the primary assay.

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

-

96-well plate.

Methodology:

-

Cell Treatment: Prepare a 96-well plate with cells and test compounds at the same concentrations and for the same duration as the functional assay (e.g., 24 hours). Include a "cells only" control and a "no cells" background control.

-

MTS Reagent Addition: Add 20 µL of MTS reagent directly to each well containing 100 µL of medium.

-

Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

-

Absorbance Reading: Measure the absorbance at 490 nm.

-

Data Analysis:

-

Subtract the background absorbance (no cells control) from all other readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells: (Abs_treated / Abs_vehicle) * 100.

-

A significant drop in viability (e.g., below 80%) at active concentrations may indicate cytotoxicity.[12]

-

Conclusion

The NOD1/NOD2 signaling pathway is a cornerstone of the innate immune response to bacterial pathogens. Its intricate molecular machinery provides multiple points for therapeutic intervention in inflammatory diseases. Nod-IN-1, as a dual inhibitor, is an invaluable research tool for dissecting the broad consequences of NOD pathway activation. The standardized protocols provided in this guide offer a robust framework for researchers to investigate the efficacy and mechanism of action of Nod-IN-1 and other novel modulators, paving the way for the development of new therapeutics for NOD-associated pathologies.

References

- 1. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Frontiers | The role of NOD-like receptors in innate immunity [frontiersin.org]

- 4. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 5. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. selleck.co.jp [selleck.co.jp]

- 16. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 19. High Throughput Screening Assays for NOD1 Inhibitors - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Nod-IN-1: A Technical Guide on its Biological Activity and Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the biological activity of Nod-IN-1, a potent inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors. It includes quantitative data, in-depth experimental methodologies, and visual representations of its mechanism of action.

Introduction

Nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and 2 (NOD2) are key intracellular pattern recognition receptors (PRRs) that play a crucial role in the innate immune system.[1][2][3] They detect specific peptidoglycan (PGN) fragments from bacteria, initiating signaling cascades that lead to inflammatory responses.[4][5][6][7][8] NOD1 recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), found predominantly in Gram-negative bacteria, while NOD2 recognizes muramyl dipeptide (MDP), a component of both Gram-positive and Gram-negative bacteria.[4][8] Dysregulation of NOD1 and NOD2 signaling is associated with various inflammatory disorders, making them attractive therapeutic targets.[9]

Nod-IN-1 is a small molecule identified as a potent, mixed inhibitor of both NOD1 and NOD2.[10] This guide details its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Biological Activity

Nod-IN-1 demonstrates balanced inhibitory activity against both NOD1 and NOD2 in the low micromolar range.[10] The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | Inhibitor | IC50 (μM) | Assay System |

| Human NOD1 | Nod-IN-1 | 5.74 | C12-iE-DAP-induced NF-κB activation in HEK-Blue™ cells[10][11] |

| Human NOD2 | Nod-IN-1 | 6.45 | Ligand-induced NF-κB activation in HEK-Blue™ cells[10][11] |

Mechanism of Action and Signaling Pathway

Upon activation by their respective ligands, NOD1 and NOD2 undergo a conformational change and oligomerization.[12] This leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through homotypic CARD-CARD interactions.[6][12] The recruitment and subsequent ubiquitination of RIPK2 act as a scaffold to engage downstream complexes, including the TAK1 complex, which in turn activates both the canonical NF-κB and MAPK signaling pathways.[12][13][14] This cascade culminates in the nuclear translocation of transcription factors like NF-κB and AP-1, leading to the expression of pro-inflammatory genes, including cytokines and chemokines.[13]

Nod-IN-1 exerts its biological effect by inhibiting this signaling cascade, specifically preventing ligand-induced NF-κB activation downstream of NOD1 and NOD2.[11]

Experimental Protocols

The characterization of Nod-IN-1's biological activity relies on specific cell-based assays. Below are detailed methodologies for key experiments.

NF-κB Reporter Gene Assay

This assay is the primary method for quantifying the inhibitory potency of Nod-IN-1 on NOD1 and NOD2 signaling.[5][7][9]

-

Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by Nod-IN-1.

-

Cell Line: HEK-Blue™ NOD1 or HEK-Blue™ NOD2 cells (InvivoGen). These are human embryonic kidney (HEK293) cells that are co-transfected to express the respective human NOD receptor and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.

-

Materials:

-

HEK-Blue™ Cells

-

NOD1 agonist: C12-iE-DAP (Tri-DAP)[11]

-

NOD2 agonist: L18-MDP

-

Nod-IN-1 (dissolved in DMSO)

-

QUANTI-Blue™ Solution (InvivoGen) for SEAP detection

-

96-well plates

-

-

Procedure:

-

Cell Seeding: Plate HEK-Blue™ cells in a 96-well plate at a density of ~5 x 10⁴ cells per well and incubate overnight.

-

Compound Addition: Treat cells with a serial dilution of Nod-IN-1 or vehicle control (DMSO).

-

Ligand Stimulation: After a short pre-incubation with the compound (e.g., 1 hour), add the specific NOD agonist (C12-iE-DAP for NOD1 cells, L18-MDP for NOD2 cells) to the wells to stimulate the pathway.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Detection: Transfer a small aliquot of the cell culture supernatant to a new 96-well plate containing QUANTI-Blue™ Solution. Incubate at 37°C for 1-3 hours.

-

Data Acquisition: Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a spectrophotometer.

-

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.[15][16]

Cell Viability (Cytotoxicity) Assay

This assay is crucial to ensure that the observed inhibition of NF-κB is not due to general cellular toxicity.

-

Objective: To assess the effect of Nod-IN-1 on the metabolic activity and viability of cells.

-

Assay Principle: The MTS assay is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by metabolically active cells into a colored formazan product that is soluble in the cell culture medium.

-

Cell Line: HEK-Blue™ NOD1 cells.[10]

-

Procedure:

-

Cell Treatment: Seed cells in a 96-well plate and treat them with various concentrations of Nod-IN-1 (e.g., up to 25 μM) for 24 hours.[10]

-

MTS Reagent Addition: Add a premixed MTS reagent solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm.

-

-

Data Analysis: The absorbance is directly proportional to the number of living cells. Cell viability is expressed as a percentage relative to the untreated control. Results for Nod-IN-1 showed that it is well tolerated by HEK-Blue NOD1 cells, with residual metabolic activities not falling below 80% at the maximum tested concentration of 25 μM.[10]

Summary and Conclusion

Nod-IN-1 is a valuable research tool characterized as a dual inhibitor of NOD1 and NOD2. Quantitative analysis confirms its inhibitory activity in the low micromolar range for both receptors. Its mechanism involves the disruption of the canonical NOD signaling pathway, preventing the activation of the transcription factor NF-κB. Standardized experimental protocols, such as NF-κB reporter and MTS cytotoxicity assays, are essential for its characterization and for screening new, more potent derivatives. The data and methodologies presented in this guide provide a comprehensive resource for professionals in immunology and drug development exploring the therapeutic potential of NOD receptor modulation.

References

- 1. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | NOD Signaling and Cell Death [frontiersin.org]

- 3. Activation and regulation mechanisms of NOD-like receptors based on structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. Cell-Based Reporter Assay to Analyze Activation of Nod1 and Nod2 | Springer Nature Experiments [experiments.springernature.com]

- 6. NOD1 - Wikipedia [en.wikipedia.org]

- 7. Cell-based reporter assay to analyze activation of Nod1 and Nod2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multifaceted roles and regulation of nucleotide-binding oligomerization domain containing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. ww2.amstat.org [ww2.amstat.org]

- 16. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

Nod-IN-1: A Technical Guide to its Discovery and Development as a Dual NOD1/NOD2 Inhibitor

This document provides a comprehensive technical overview of the discovery and development of Nod-IN-1, a potent mixed inhibitor of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the modulation of the innate immune system.

Introduction: The Role of NOD1 and NOD2 in Innate Immunity

Nucleotide-binding oligomerization domain 1 (NOD1) and NOD2 are key intracellular pattern recognition receptors (PRRs) that form a crucial part of the innate immune system.[1][2][3] These receptors are responsible for detecting specific molecular patterns associated with bacterial pathogens, thereby initiating inflammatory and antimicrobial responses.[1][4][5]

-

NOD1 is ubiquitously expressed and recognizes γ-D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan (PGN) found predominantly in Gram-negative bacteria.[1][6][7]

-

NOD2 expression is more restricted, primarily to immune cells like macrophages and dendritic cells, as well as intestinal epithelial cells.[8][9] It recognizes muramyl dipeptide (MDP), a PGN motif common to both Gram-positive and Gram-negative bacteria.[3][6]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and oligomerization. This activation leads to the recruitment of the serine-threonine kinase RIPK2 (also known as RICK) through a homotypic CARD-CARD interaction.[7][9][10] The formation of the NOD-RIPK2 signalosome triggers downstream signaling cascades, principally activating the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][9][11][12] This culmination of signaling results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for clearing bacterial infections.[11][13]

Given their central role in inflammation, dysregulation of NOD1 and NOD2 signaling has been implicated in a variety of inflammatory and autoimmune diseases, including Crohn's disease, asthma, and metabolic disorders.[1][6][14][15] This has made them attractive targets for the development of small-molecule inhibitors to therapeutically modulate inflammatory responses. Nod-IN-1 emerged from research efforts aimed at identifying such inhibitors.

Discovery and Development of Nod-IN-1

The discovery of NOD1/2 inhibitors has largely been driven by high-throughput screening (HTS) campaigns designed to identify small molecules that can block NOD-dependent NF-κB activation.[14][15] These campaigns typically employ cell-based reporter assays where the activation of the NOD pathway by a specific ligand drives the expression of a reporter gene, such as luciferase.[15][16]

Nod-IN-1 was identified as a potent, mixed inhibitor of both NOD1 and NOD2.[17] It represents a class of compounds with a balanced inhibitory profile against both receptors, distinguishing it from more selective inhibitors like Noditinib-1 (also known as ML130), which shows a 36-fold selectivity for NOD1 over NOD2.[8][18]

Quantitative Data

The inhibitory activity and in vivo formulation details for Nod-IN-1 are summarized below. Data for the selective NOD1 inhibitor Noditinib-1 (ML130) is included for comparison.

Table 1: In Vitro Inhibitory Activity of Nod-IN-1

| Compound | Target | IC50 (μM) | Selectivity | Reference |

| Nod-IN-1 | NOD1 | 5.74 | Mixed Inhibitor | [17][18] |

| NOD2 | 6.45 | [17][18] | ||

| Noditinib-1 (ML130) | NOD1 | 0.56 | ~36-fold vs NOD2 | [18] |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce a biological response by 50%.[19][20][21]

Table 2: In Vivo Formulation Protocol for Nod-IN-1

| Component | Volumetric Ratio | Purpose | Reference |

| DMSO | 10% | Primary Solvent | [17] |

| PEG300 | 40% | Solubilizer/Vehicle | [17] |

| Tween-80 | 5% | Surfactant/Emulsifier | [17] |

| Saline | 45% | Vehicle/Diluent | [17] |

| Final Solubility | ≥ 2.5 mg/mL (7.28 mM) | [17] |

Experimental Protocols

The following protocols describe the key methodologies used in the characterization of Nod-IN-1.

This assay is the primary method for quantifying the inhibitory activity of compounds against the NOD1 and NOD2 signaling pathways.

-

Objective: To measure the dose-dependent inhibition of ligand-induced NF-κB activation by a test compound.

-

Cell Line: Human Embryonic Kidney (HEK) 293T cells stably transfected with a plasmid containing an NF-κB-dependent luciferase reporter gene (293T-kB-LV-LUC).[16] These cells are also engineered to overexpress either human NOD1 (for the NOD1 assay) or human NOD2 (for the NOD2 assay).[22]

-

Reagents:

-

Protocol:

-

Seed the engineered HEK293 cells into 96-well or 384-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound (Nod-IN-1) in cell culture medium.

-

Pre-incubate the cells with the test compound dilutions for a specified period (e.g., 1 hour).

-

Stimulate the cells by adding the appropriate NOD ligand (Tri-DAP for NOD1-expressing cells, MDP for NOD2-expressing cells) to a final concentration known to induce a robust response.

-

Incubate the plates for an additional period (e.g., 6-24 hours) to allow for reporter gene expression.[23]

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO-treated controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[21]

-

This assay is performed to ensure that the observed inhibition of NF-κB signaling is not a result of compound-induced cell death.

-

Objective: To assess the metabolic activity and viability of cells after treatment with the test compound.

-

Cell Line: HEK-Blue™ NOD1 cells or the relevant HEK293T cell line used in the primary assay.

-

Reagent: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or similar viability reagent.

-

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations (typically up to the highest concentration used in the reporter assay, e.g., 25 μM) for 24 hours.[17]

-

Add the MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm).

-

Data Analysis: Compare the absorbance of compound-treated cells to that of untreated (vehicle) control cells. A compound is generally considered non-toxic if cell viability remains high (e.g., >80%) at the tested concentrations.[17]

-

This protocol details the preparation of Nod-IN-1 for administration in animal models.

-

Objective: To prepare a clear, soluble formulation of Nod-IN-1 suitable for in vivo use.

-

Materials: Nod-IN-1 powder, DMSO, PEG300, Tween-80, Saline.

-

Protocol: [17]

-

Prepare a concentrated stock solution of Nod-IN-1 in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of PEG300 (to achieve a final concentration of 40%).

-

Add the required volume of the Nod-IN-1/DMSO stock solution (for a final DMSO concentration of 10%) to the PEG300 and mix thoroughly.

-

Add the required volume of Tween-80 (for a final concentration of 5%) and mix again.

-

Finally, add the required volume of saline (to make up the final 45%) and mix until a clear solution is formed.

-

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The working solution should be prepared fresh on the day of use.[17]

-

Visualizations: Pathways and Workflows

The following diagrams illustrate the NOD1 signaling pathway and the general workflow for inhibitor discovery.

Caption: Canonical NOD1 signaling pathway from ligand recognition to gene transcription.

Caption: General workflow for the discovery and validation of NOD1/2 inhibitors.

References

- 1. Frontiers | NOD1: a metabolic modulator [frontiersin.org]

- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Activation and regulation mechanisms of NOD-like receptors based on structural biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NOD1 and NOD2: Signaling, Host Defense, and Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic targeting of NOD1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NOD1 - Wikipedia [en.wikipedia.org]

- 8. Roles of NOD1 (NLRC1) and NOD2 (NLRC2) in innate immunity and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | NOD1/2 Signaling Pathway [reactome.org]

- 10. academic.oup.com [academic.oup.com]

- 11. cusabio.com [cusabio.com]

- 12. Nucleotide-binding oligomerization domain 1 (NOD1) regulates microglial activation in pseudorabies virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A In Vitro and In Vivo Study of the Ability of NOD1 Ligands to Activate the Transcriptional Factor NF-kB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High Throughput Screening Assays for NOD1 Inhibitors - Probe 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. selleckchem.com [selleckchem.com]

- 19. promegaconnections.com [promegaconnections.com]

- 20. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 21. ww2.amstat.org [ww2.amstat.org]

- 22. Identification of Selective Small Molecule Inhibitors of the Nucleotide-Binding Oligomerization Domain 1 (NOD1) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and validation of click-modified NOD1/2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

Nod-IN-1: A Technical Guide to Downstream Signaling Effects

An in-depth technical guide on the core downstream signaling effects of Nod-IN-1 for researchers, scientists, and drug development professionals.

Abstract: Nod-IN-1 is a recognized inhibitor of the Nucleotide-binding oligomerization domain (NOD)-like receptors, NOD1 and NOD2, which are key intracellular pattern recognition receptors in the innate immune system. Dysregulation of NOD1/2 signaling is implicated in a variety of inflammatory diseases, making these receptors significant targets for therapeutic intervention. This guide provides a detailed examination of the downstream signaling effects of Nod-IN-1, presenting quantitative data, outlining experimental protocols, and visualizing the complex cellular pathways involved. It is intended to serve as a comprehensive resource for researchers and professionals in immunology and drug development.

Introduction: NOD1/NOD2 Signaling

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures known as pathogen-associated molecular patterns (PAMPs). NOD1 and NOD2 are cytoplasmic PRRs that play a crucial role in initiating inflammatory responses against invading bacteria.[1][2]

-

NOD1 is ubiquitously expressed and primarily recognizes D-glutamyl-meso-diaminopimelic acid (iE-DAP), a component of peptidoglycan found in most Gram-negative and some Gram-positive bacteria.[3][4][5]

-

NOD2 expression is more restricted, mainly to immune cells like monocytes and macrophages, and it detects muramyl dipeptide (MDP), a peptidoglycan motif common to nearly all bacteria.[4]

Upon ligand recognition, NOD1 and NOD2 undergo a conformational change and self-oligomerize.[1][2][3] This activation leads to the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2) through a homotypic CARD-CARD interaction.[1][3][6][7] The formation of this "nodosome" complex is the central event that triggers downstream signaling.[8] Activated RIPK2 undergoes polyubiquitination, which serves as a scaffold to recruit the TAK1 complex.[1][6][8][9] TAK1, in turn, activates two major downstream pathways: the Nuclear Factor-κB (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][6][7][8][10] Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines, chemokines, and antimicrobial peptides, which are essential for host defense.[7][11]

Mechanism of Action of Nod-IN-1

Nod-IN-1 is a compound identified as a potent, mixed inhibitor of both NOD1 and NOD2 signaling pathways.[12] By targeting these initial receptors, Nod-IN-1 effectively prevents the conformational changes required for RIPK2 recruitment and the subsequent assembly of the nodosome. This blockade at an early stage of the cascade prevents the activation of all major downstream signaling events, including the NF-κB and MAPK pathways.

Caption: Nod-IN-1 inhibits NOD1 and NOD2, blocking downstream signaling.

Core Downstream Signaling Effects

The primary effect of Nod-IN-1 is the comprehensive suppression of the inflammatory response mediated by NOD1 and NOD2.

Inhibition of NF-κB and MAPK Pathways

By preventing the activation of RIPK2 and TAK1, Nod-IN-1 blocks the phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB. This keeps NF-κB sequestered in the cytoplasm, preventing the transcription of its target genes.[6] Concurrently, Nod-IN-1 prevents the phosphorylation and activation of key MAPKs, including p38, JNK, and ERK.[3][6][10][13] These kinases are responsible for activating other transcription factors, such as AP-1, which also contribute to the inflammatory gene expression program.[10]

Reduction of Pro-inflammatory Cytokine Production

A direct consequence of NF-κB and MAPK pathway inhibition is a significant reduction in the production and secretion of pro-inflammatory cytokines and chemokines. In various cell types, including epithelial cells and monocytes, NOD1/2 activation leads to the release of IL-8, TNF-α, IL-6, and IL-1β.[3][11] Treatment with Nod-IN-1 effectively abrogates the production of these critical inflammatory mediators in response to NOD1/2 agonists.

Quantitative Data Summary

The efficacy of Nod-IN-1 has been quantified in various cellular assays. The data highlights its potency as a dual inhibitor.

Table 1: Inhibitory Potency of Nod-IN-1

| Target | Assay System | IC50 |

|---|---|---|

| NOD1 | Cellular Reporter Assay | 5.74 µM[12] |

| NOD2 | Cellular Reporter Assay | 6.45 µM[12] |

Table 2: Effects of NOD Inhibition on Downstream Cellular Responses

| Response | Cell Type | Agonist | Effect of Inhibition |

|---|---|---|---|

| IL-8 Secretion | Human Sebocytes | Tri-DAP (NOD1) | Significantly decreased by NOD1 inhibitor ML130[14] |

| TNF-α Secretion | THP-1 Cells | C12-iE-DAP (NOD1) + LPS | Blocked by NOD antagonists[11][15] |

| IL-6 Secretion | Murine BMDMs | iE-DAP (NOD1) | Negligible production in Nod1-/- cells[16] |

| p38 MAPK Activation | Colorectal Cancer Cells | C12-iE-DAP (NOD1) | Attenuated by NOD1 inhibitor ML130[17] |

| NF-κB Activation | PTEC Cells | TNF-α | Dose-dependent inhibition by N-Octanoyl Dopamine[18] |

Note: While Nod-IN-1 is a known NOD1/2 inhibitor, much of the detailed downstream characterization in the literature has been performed with other specific inhibitors like ML130 or in knockout models. The principles of downstream inhibition remain the same.

Experimental Protocols

Characterizing the effects of inhibitors like Nod-IN-1 requires specific cellular and biochemical assays.

NF-κB Luciferase Reporter Gene Assay

This is a common high-throughput screening method to identify and quantify the activity of NOD pathway inhibitors.[19]

Caption: Workflow for an NF-κB luciferase reporter gene assay.

Methodology:

-

Cell Seeding: HEK293T cells, engineered to contain a luciferase gene under the control of an NF-κB promoter, are seeded into 96- or 384-well plates.

-

Compound Treatment: Cells are pre-treated with various concentrations of Nod-IN-1 or a vehicle control for 1 hour.

-

Agonist Stimulation: Cells are then stimulated with a NOD1 agonist (e.g., Tri-DAP) or NOD2 agonist (e.g., MDP) to activate the pathway.[19]

-

Incubation: The plates are incubated for approximately 6 hours to allow for transcription and translation of the luciferase enzyme.

-

Signal Detection: A lytic reagent containing the luciferase substrate is added to the wells. The resulting luminescence, which is proportional to NF-κB activity, is measured.

-

Analysis: Data is normalized to controls, and dose-response curves are generated to determine the IC50 value of the inhibitor.

Cytokine Secretion Assay (ELISA)

This protocol measures the downstream production of a specific cytokine, such as IL-8 or TNF-α, from immune or epithelial cells.

Caption: Workflow for measuring cytokine secretion via ELISA.

Methodology:

-

Cell Culture: Cells such as THP-1 monocytes are cultured in appropriate media.[11]

-

Treatment and Stimulation: Cells are pre-treated with Nod-IN-1 before being stimulated with a NOD agonist. For synergy studies, a TLR agonist like LPS can be co-administered.[11]

-

Incubation: Cells are incubated for an extended period (e.g., 24 hours) to allow for cytokine synthesis and secretion into the supernatant.

-

Supernatant Collection: The cell culture medium is carefully collected.

-